molecular formula C23H28N4O7S3 B2808785 Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-75-0

Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2808785
CAS No.: 865198-75-0
M. Wt: 568.68
InChI Key: LHNKJXHMPXKSHE-BZZOAKBMSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C24H29N3O7S3, with an average mass of 567.698 Da .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical and Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the available resources .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound has been involved in the synthesis of diverse heterocyclic compounds, demonstrating its utility in creating complex molecular structures. For instance, research has shown how certain reactions can yield novel cyclic sulfilimines and thiazolines, highlighting the compound's versatility in synthetic chemistry (Shimizu et al., 1995).

  • Crystallographic studies have provided detailed insights into the molecular structure of derivatives of this compound. For example, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate has been determined, showcasing the precise geometrical configuration and intermolecular interactions of such compounds (Zhengyi Li et al., 2015).

Biological Activities

  • Some derivatives have been synthesized and characterized for their antimicrobial activities, indicating the potential of this compound as a precursor in developing new antimicrobial agents. The research highlights the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, showing good antimicrobial activity against various bacterial strains (N. Mishra et al., 2019).

  • Additionally, the compound's derivatives have been evaluated as aldose reductase inhibitors, a promising avenue for the treatment of diabetic complications. The synthesis of new iminothiazolidin-4-one acetate derivatives and their evaluation as inhibitors demonstrate the compound's relevance in medicinal chemistry (Sher Ali et al., 2012).

Chemical Transformations

  • The compound and its derivatives have been employed in various chemical transformations, including cyclization reactions and the preparation of complex cyclic structures. This includes the synthesis of novel cyclic compounds with potential for further functionalization and study within pharmaceutical research (Liu Qian-chun, 2010).

  • Research also delves into the preparation of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds from benzothiazole derivatives, emphasizing the compound's utility in organometallic chemistry and potential applications in catalysis (B. O. and P. Steel, 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

Properties

IUPAC Name

methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O7S3/c1-4-12-26(13-5-2)37(32,33)17-8-6-16(7-9-17)22(29)25-23-27(15-21(28)34-3)19-11-10-18(36(24,30)31)14-20(19)35-23/h6-11,14H,4-5,12-13,15H2,1-3H3,(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNKJXHMPXKSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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